Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core with a bromomethyl substituent at the 4-position and a methoxycarbonyl group at the 1-position. The bromomethyl group introduces a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H15BrO3 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-7H2,1H3 |
InChI Key |
VCUWOYDKDAUBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Differences:
Reactivity :
- The bromomethyl group in the target compound offers moderate reactivity in nucleophilic substitutions, balancing stability and synthetic utility. In contrast, the iodomethyl analog (CAS 1561865-37-9) exhibits higher reactivity due to iodine’s superior leaving-group ability but is less stable under prolonged storage .
- The hydroxymethyl derivative (CAS 94994-15-7) is less reactive but serves as a precursor for esterification or oxidation to aldehyde/carboxylic acid functionalities .
Structural Impact :
- The 2-oxabicyclo[2.2.2]octane core (vs. all-carbon bicyclo[2.2.2]octane) introduces an oxygen atom, reducing ring strain and altering electronic properties. This enhances solubility and bioavailability compared to all-carbon analogs like Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS 23062-51-3) .
Applications :
- Bromomethyl and iodomethyl derivatives are pivotal in introducing functional groups (e.g., amines, thiols) via alkylation, enabling diversity-oriented synthesis .
- The hydroxymethyl analog (CAS 2168235-11-6) is directly utilized in RORγt agonist development, leveraging its hydrogen-bonding capability for target engagement .
Pharmacological and Industrial Relevance
- Drug Discovery: The 2-oxabicyclo[2.2.2]octane core is explored in RORγt agonists, myeloperoxidase inhibitors, and antidiabetic agents (e.g., ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate) .
- Material Science : Rigid bicyclic frameworks are used in polymer cross-linking and liquid crystal design.
Biological Activity
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a bicyclic framework which is significant in drug design, particularly as a bioisostere for various pharmacophores. The presence of the bromomethyl group enhances its reactivity, potentially leading to diverse biological interactions.
- Enzyme Inhibition : Compounds with similar structures have been shown to act as inhibitors of various enzymes, including myeloperoxidase and DGAT1. These enzymes are crucial in inflammatory processes and lipid metabolism, respectively .
- Receptor Modulation : The bicyclic structure allows for interaction with specific receptors such as estrogen receptor-beta, which is implicated in various hormonal pathways and diseases .
- Antibacterial Properties : Research indicates that derivatives of the 2-oxabicyclo[2.2.2]octane scaffold exhibit antibacterial activity, suggesting that this compound may also possess similar properties .
Case Studies
A recent study highlighted the synthesis of 2-oxabicyclo[2.2.2]octane derivatives and their evaluation for biological activity. The study found that these compounds exhibited improved physicochemical properties compared to traditional phenyl ring-containing drugs, enhancing their solubility and metabolic stability .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Imatinib, Vorinostat | Increased metabolic stability |
| Receptor Modulation | Estrogen receptor-beta agonists | Modulation of hormonal pathways |
| Antibacterial | Various 2-oxabicyclo derivatives | Inhibition of bacterial growth |
Research Findings
Recent literature has focused on the design and synthesis of bioisosteres based on the 2-oxabicyclo[2.2.2]octane framework. These studies emphasize:
- Enhanced Solubility : Modifications to the core structure improve solubility profiles, which is critical for drug formulation.
- Diverse Biological Activities : The broad range of activities observed suggests potential applications in treating inflammatory diseases, metabolic disorders, and infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
